N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide
Description
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4. The ethyl chain at position 5 is further functionalized with a 3-nitrobenzamide moiety. This structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (nitro) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13-18(28-20(22-13)14-6-8-17(27-2)9-7-14)10-11-21-19(24)15-4-3-5-16(12-15)23(25)26/h3-9,12H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOUUDNNLQWVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins or enzymes.
Biochemical Pathways
It’s possible that the compound could influence a variety of pathways depending on its target. For example, if the compound targets an enzyme involved in a metabolic pathway, it could potentially disrupt or enhance the pathway, leading to downstream effects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s target and mode of action. For instance, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
Notes:
- Synthetic Efficiency : Compounds like 4ca and 4da () are synthesized via Hantzsch cyclization with >90% yields, suggesting that similar methods could be optimized for the target compound .
Functional Analogues with Nitrobenzamide Groups
Notes:
- Bioactivity : Nitrobenzamide-containing compounds (e.g., 10a-j in ) exhibit antimicrobial activity, implying that the target compound’s nitro group may confer similar properties .
- Agricultural vs. Pharmaceutical Use : Unlike sulfentrazone (), the target compound’s structure lacks halogenated phenyl groups, which are common in agrochemicals but less desirable in drug design .
Spectral and Analytical Comparisons
- IR Spectroscopy : Thiazole derivatives in and show characteristic C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches. The absence of C=O bands in triazole-thiones () confirms tautomerism, a feature that may also apply to the target compound if it undergoes similar equilibria .
- NMR Data: highlights diagnostic shifts for hydroxy (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm) in thiazole derivatives, which could guide the target compound’s characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
